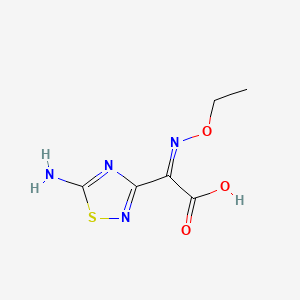

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the ethoxyimino and amino groups. Common synthetic routes may include:

Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiadiazole ring.

Functional Group Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the synthesis on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted thiadiazole compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid exhibits antimicrobial activity. Its structural features contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Pharmacological Potential

The compound has been studied for its pharmacological properties, particularly in the context of cephalosporin antibiotics. It shows potential as a building block for synthesizing novel cephalosporins that may have enhanced activity against resistant bacteria .

Antibiotic Development

Given its structural similarity to known antibiotics, this compound can be utilized in the development of new antibiotics. Its incorporation into cephalosporin frameworks could lead to compounds with improved pharmacokinetic properties and broader spectrum activity against Gram-positive and Gram-negative bacteria .

Drug Design

This compound serves as a useful scaffold in drug design due to its unique thiadiazole moiety. The ability to modify its functional groups allows chemists to tailor its properties for specific therapeutic targets .

Case Study 1: Antibiotic Efficacy

In a study examining various derivatives of this compound, researchers found that certain modifications enhanced the compound's antibacterial activity against resistant strains of Staphylococcus aureus . This highlights the potential for this compound in addressing antibiotic resistance.

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of compounds derived from this compound. The study indicated favorable absorption and bioavailability characteristics, suggesting that derivatives could be effective in clinical settings .

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents. Examples include:

2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with known biological activities.

5-Methyl-1,2,4-thiadiazole-3-carboxylic acid:

Uniqueness

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyimino group, in particular, may influence its reactivity and interactions with biological targets.

Actividad Biológica

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- CAS Number : 75028-24-9

- Molecular Formula : C6H8N4O3S

- Molecular Weight : 216.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction : It can modulate the activity of cellular receptors, influencing signaling pathways and cellular responses.

- Pathway Modulation : The compound may affect key biochemical pathways, leading to alterations in cellular functions and potential therapeutic effects.

Biological Activities

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have indicated that compounds with similar structures possess significant antibacterial properties .

- Anticancer Properties : Compounds featuring the thiadiazole moiety are being investigated for their potential anticancer effects. The cytostatic properties of related compounds suggest that this compound may also exhibit similar activity .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Thiadiazole Ring : Cyclization reactions are employed to create the thiadiazole structure from appropriate precursors.

- Functional Group Introduction : Subsequent reactions introduce the ethoxyimino and amino groups through functional group modification techniques.

The optimization of these synthetic routes is crucial for improving yield and purity in industrial applications .

1. Antibacterial Activity Study

A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibitory effects on bacterial growth .

2. Anticancer Research

Research conducted on 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents. The study found that some derivatives could inhibit cancer cell proliferation effectively. This suggests that this compound may also be explored for similar therapeutic applications .

Summary Table of Biological Activities

Propiedades

Número CAS |

75028-24-9 |

|---|---|

Fórmula molecular |

C6H8N4O3S |

Peso molecular |

216.22 g/mol |

Nombre IUPAC |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |

InChI |

InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10)/b9-3+ |

Clave InChI |

UFTDZEXQFNFPFR-YCRREMRBSA-N |

SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)O |

SMILES isomérico |

CCO/N=C(\C1=NSC(=N1)N)/C(=O)O |

SMILES canónico |

CCON=C(C1=NSC(=N1)N)C(=O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid in pharmaceutical chemistry?

A1: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid serves as a crucial building block in the multi-step synthesis of ceftaroline fosamil. [] This highlights its importance in medicinal chemistry as a precursor to a clinically relevant antibiotic.

Q2: Have there been studies focusing on improving the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid?

A2: Yes, researchers have investigated improved synthetic routes for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid. [, ] These studies aim to optimize the production process, potentially leading to higher yields, reduced costs, and minimized environmental impact.

Q3: Where can I find graphical representations of the synthetic routes for this compound?

A3: A paper titled "Graphical Synthetic Routes of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid" provides a visual overview of different synthetic approaches. [] This resource can be valuable for researchers seeking to understand and potentially adapt these methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.